(Z)-3-Methyl-2-hexene

Descripción general

Descripción

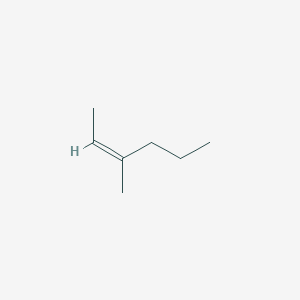

(Z)-3-Methyl-2-hexene is an organic compound classified as an alkene. It is characterized by the presence of a double bond between the second and third carbon atoms in the hexene chain, with a methyl group attached to the third carbon. The “Z” designation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Z)-3-Methyl-2-hexene can be synthesized through various methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-2-hexanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.

Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the geometric configuration of the product.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes involving the selective hydrogenation of more complex hydrocarbons or through the isomerization of other hexenes under controlled conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, treatment with potassium permanganate or osmium tetroxide can lead to the formation of diols.

Reduction: The compound can be reduced to form the corresponding alkane, 3-methylhexane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products:

Oxidation: Diols

Reduction: 3-Methylhexane

Substitution: Dihalides

Aplicaciones Científicas De Investigación

(Z)-3-Methyl-2-hexene has various applications in scientific research, including:

Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of medicinal compounds with potential therapeutic effects.

Industry: this compound is utilized in the production of specialty chemicals, polymers, and as a starting material for the synthesis of fragrances and flavors.

Mecanismo De Acción

The mechanism by which (Z)-3-Methyl-2-hexene exerts its effects depends on the specific reactions it undergoes. For example:

Oxidation: The double bond in this compound reacts with oxidizing agents, leading to the formation of intermediate species that eventually yield diols.

Reduction: The double bond is hydrogenated in the presence of a metal catalyst, resulting in the addition of hydrogen atoms and the formation of an alkane.

Substitution: Halogens add across the double bond, forming dihalides through a mechanism involving the formation of a halonium ion intermediate.

Comparación Con Compuestos Similares

(E)-3-Methyl-2-hexene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different physical and chemical properties.

3-Methyl-1-hexene: This compound has the double bond between the first and second carbon atoms, resulting in different reactivity.

2-Methyl-2-hexene: The double bond is located between the second and third carbon atoms, but the methyl group is attached to the second carbon, leading to distinct properties.

Uniqueness: (Z)-3-Methyl-2-hexene is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. Its “Z” configuration can lead to different stereochemical outcomes compared to its “E” isomer or other positional isomers.

Actividad Biológica

(Z)-3-Methyl-2-hexene is an unsaturated hydrocarbon belonging to the alkene family, characterized by its double bond configuration. This compound has garnered attention in various fields, including organic chemistry and biochemistry, due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and interactions with biological systems.

- Molecular Formula: C6H12

- Molecular Weight: 84.16 g/mol

- Structure: The structure features a double bond between the second and third carbon atoms, which is significant for its reactivity and biological interactions.

Metabolism and Toxicology

This compound can undergo metabolic transformations in the human body, primarily through oxidative processes. Its metabolism may lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially resulting in toxicity.

-

Oxidative Stress and DNA Damage:

- Studies indicate that unsaturated hydrocarbons like this compound can contribute to oxidative stress, leading to lipid peroxidation and subsequent DNA damage. This process is critical in understanding the carcinogenic potential of such compounds .

- The compound's metabolites may act as electrophiles, forming adducts with DNA and proteins, which can disrupt normal cellular functions and promote mutagenesis .

- Interaction with Enzymes:

Biological Implications

The biological implications of this compound extend beyond toxicity. Research suggests a potential role in modulating physiological processes:

-

Olfactory Perception:

- Compounds similar to this compound have been implicated in olfactory signaling pathways. This suggests that it may influence scent perception in humans and other animals.

- Variations in sensitivity to such compounds could be linked to metabolic disorders or psychiatric conditions like schizophrenia, highlighting the need for further research into its olfactory effects.

- Potential Therapeutic Applications:

Case Study 1: Toxicological Assessment

A study assessed the acute toxicity of this compound using animal models. Results indicated that exposure led to significant respiratory distress and behavioral changes consistent with central nervous system depression. The study concluded that while this compound has potential industrial applications, safety measures must be implemented to mitigate exposure risks.

Case Study 2: Metabolic Profiling

In a metabolic profiling study using gas chromatography-mass spectrometry (GC-MS), researchers identified several metabolites of this compound formed during oxidative stress conditions. These metabolites exhibited varying degrees of cytotoxicity in cultured human cells, suggesting that their formation could contribute to the overall toxicity observed with the parent compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H12 |

| Molecular Weight | 84.16 g/mol |

| Melting Point | Not applicable |

| Boiling Point | 106 °C |

| Log P | 3.5 |

| Biological Effect | Observation |

|---|---|

| Cytotoxicity | Moderate |

| Mutagenicity | Positive in vitro |

| Enzyme Inhibition | Cytochrome P450 |

Propiedades

IUPAC Name |

(Z)-3-methylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5H,4,6H2,1-3H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMUUSXQSKCZNO-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879001 | |

| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-36-4 | |

| Record name | 2-Hexene, 3-methyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-3-Methyl-2-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-HEXENE, 3-METHYL-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.